2-amino-3-(benzyloxy)propan-1-ol hydrochloride
CAS No.: 99881-47-7
Cat. No.: VC11643927
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99881-47-7 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 2-amino-3-phenylmethoxypropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H |
| Standard InChI Key | BJWHQBTUHVIRJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCC(CO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-3-(benzyloxy)propan-1-ol hydrochloride features a propan-1-ol backbone substituted with an amino group at position 2 and a benzyloxy group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents. The stereochemistry at position 2 determines its enantiomeric identity:
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(R)-Enantiomer: Absolute configuration (2R) with the amino group in the R orientation .
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(S)-Enantiomer: Absolute configuration (2S) with the amino group in the S orientation.
Table 1: Comparative Physicochemical Properties
The identical molecular formulas and similar properties of both enantiomers underscore their structural similarity, with differences arising solely from stereochemical orientation.
Spectroscopic and Chromatographic Data
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InChI Key: The (R)-enantiomer’s InChI key (BJWHQBTUHVIRJJ-HNCPQSOCSA-N) confirms its stereochemistry .
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SMILES: The canonical SMILES for the (R)-form is
C1=CC=C(C=C1)COCC(CO)N.Cl, reflecting the benzyloxy, amino, and hydroxyl groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves stereoselective routes starting from chiral precursors:
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Starting Material: (R)- or (S)-glycidol serves as the chiral precursor.
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Benzyloxy Introduction: Nucleophilic substitution with benzyl alcohol in the presence of a base (e.g., NaOH) yields the benzyloxy intermediate.
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Amination: Reaction with ammonia or a protected amine introduces the amino group.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Industrial-Scale Optimization
Industrial production leverages continuous flow reactors and automated systems to enhance yield and purity. For example, VulcanChem’s synthesis of related amino alcohols employs flow chemistry to reduce reaction times by 40% compared to batch processes.
Applications in Organic Synthesis and Pharmaceuticals
Chiral Building Blocks
Both enantiomers function as chiral auxiliaries in asymmetric synthesis. The (R)-enantiomer is utilized in synthesizing β-blockers, while the (S)-form is a precursor to antiviral agents .
Medicinal Chemistry
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Drug Intermediates: The compound’s amino and hydroxyl groups enable participation in peptide coupling and reductive amination, critical for constructing pharmacophores.
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Enzyme Inhibition: Structural analogs of this compound exhibit inhibitory activity against serine proteases, suggesting potential in treating thrombotic disorders.
Reaction Mechanisms and Derivative Formation
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using agents like CrO₃, yielding 3-(benzyloxy)-2-aminopropanone.
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Reduction: Catalytic hydrogenation of the benzyloxy group produces 2-amino-1,3-propanediol derivatives.
Substitution Reactions
The benzyloxy group undergoes nucleophilic substitution with halides or thiols, enabling diversification of the molecular scaffold.
Comparative Analysis with Structural Analogs
Functional Group Variations
Comparing 2-amino-3-(benzyloxy)propan-1-ol hydrochloride with analogs like 3-amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride highlights the impact of substituents on solubility and bioactivity. The benzyloxy group enhances lipophilicity (LogP = 2.025), whereas bromophenyl analogs exhibit higher halogen-bonding potential.
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